![molecular formula C10H8N2O4 B1621911 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 400085-56-5](/img/structure/B1621911.png)
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Overview
Description
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (MPOC) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPOC has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
Target of Action
Similar compounds, such as 5-(4-methoxyphenyl)-1h-indole and 5-(4-methoxyphenyl)-1h-imidazole derivatives, have been reported to exhibit substrate-selective inhibition ofLinoleate Oxygenase Activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
It can be inferred from similar compounds that it may interact with its target, alox15, in a substrate-specific manner . This interaction could potentially alter the enzyme-inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
Given the potential target of alox15, it can be inferred that the compound may affect the pathways involving linoleic acid- and arachidonic acid-derived alox15 metabolites .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Given the potential target of alox15, it can be inferred that the compound may have an impact on the functionality of alox15, potentially affecting its role in different cancer and inflammation models .
Advantages and Limitations for Lab Experiments
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid has several advantages for lab experiments, including its high yield and purity, as well as its wide range of biological activities. However, 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid. One potential direction is the development of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid and its potential toxicity at high doses.
Scientific Research Applications
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid has been shown to exhibit anti-microbial activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSBLCNDDHPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396912 | |
Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
CAS RN |
400085-56-5 | |
Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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